molecular formula C8H7NO5 B1589778 2-Methoxy-3-nitrobenzoic acid CAS No. 40751-88-0

2-Methoxy-3-nitrobenzoic acid

Cat. No.: B1589778
CAS No.: 40751-88-0
M. Wt: 197.14 g/mol
InChI Key: GMSYODOBBOEWCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-3-nitrobenzoic acid is an organic compound with the molecular formula C8H7NO5. It is a derivative of benzoic acid, where the benzene ring is substituted with a methoxy group (-OCH3) at the second position and a nitro group (-NO2) at the third position. This compound is known for its applications in various chemical reactions and its role as an intermediate in organic synthesis.

Scientific Research Applications

2-Methoxy-3-nitrobenzoic acid is utilized in several scientific research fields:

Safety and Hazards

When handling 2-Methoxy-3-nitrobenzoic acid, it is advised to wear personal protective equipment/face protection and ensure adequate ventilation. Avoid getting the compound in eyes, on skin, or on clothing. Avoid ingestion and inhalation. Avoid dust formation. Keep containers tightly closed in a dry, cool, and well-ventilated place .

Biochemical Analysis

Biochemical Properties

2-Methoxy-3-nitrobenzoic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with enzymes involved in oxidative stress responses and detoxification processes. For instance, it can act as a substrate for certain cytochrome P450 enzymes, which are responsible for the oxidative metabolism of various xenobiotics. The interaction between this compound and these enzymes often involves the formation of reactive intermediates that can further participate in subsequent biochemical reactions .

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the cell type and contextFor example, this compound can modulate the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a key transcription factor involved in the regulation of immune responses and inflammation . Additionally, this compound can affect gene expression by altering the activity of histone deacetylases, leading to changes in chromatin structure and gene transcription .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the inhibition of specific enzymes, such as cyclooxygenases (COX), which are involved in the synthesis of pro-inflammatory mediators . By inhibiting COX enzymes, this compound can reduce the production of prostaglandins, thereby exerting anti-inflammatory effects. Additionally, this compound can form covalent adducts with nucleophilic residues in proteins, leading to the modification of protein function and activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis and reduction reactions over extended periods . These degradation processes can lead to the formation of various metabolites, which may have different biological activities compared to the parent compound. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of modulating oxidative stress responses and inflammatory pathways .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low to moderate doses, this compound has been shown to exert beneficial effects, such as reducing inflammation and oxidative stress . At high doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the formation of reactive metabolites and the subsequent induction of oxidative damage in tissues .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its biotransformation and detoxification. This compound can be metabolized by cytochrome P450 enzymes to form hydroxylated and demethylated metabolites . Additionally, it can undergo conjugation reactions with glutathione and other endogenous molecules, facilitating its excretion from the body . These metabolic pathways are crucial for the detoxification and elimination of this compound and its metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound can be taken up by cells via passive diffusion and active transport processes . Once inside the cell, it can interact with intracellular proteins and organelles, influencing its localization and accumulation. Transporters such as organic anion transporters (OATs) and multidrug resistance-associated proteins (MRPs) play a role in the cellular uptake and efflux of this compound .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. This compound can localize to various cellular compartments, including the cytoplasm, mitochondria, and nucleus . In the mitochondria, this compound can affect mitochondrial function and energy metabolism by modulating the activity of mitochondrial enzymes . In the nucleus, it can influence gene expression by interacting with transcription factors and chromatin-modifying enzymes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methoxy-3-nitrobenzoic acid can be synthesized through several methods. One common method involves the nitration of 2-methoxybenzoic acid using a mixture of nitric acid and sulfuric acid. The reaction typically occurs under controlled temperatures to ensure the selective nitration at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the oxidation of 3-nitro-o-xylene in the presence of an organic solvent and a catalyst, followed by cooling, filtration, and purification steps . This method ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-3-nitrobenzoic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

    Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide or other strong bases.

    Esterification: Sulfuric acid as a catalyst.

Major Products:

    Reduction: 2-Methoxy-3-aminobenzoic acid.

    Substitution: Various substituted benzoic acids depending on the nucleophile.

    Esterification: Methyl 2-methoxy-3-nitrobenzoate.

Comparison with Similar Compounds

  • 3-Methoxy-2-nitrobenzoic acid
  • 2-Nitrobenzoic acid
  • 3-Nitrobenzoic acid

Comparison: 2-Methoxy-3-nitrobenzoic acid is unique due to the specific positioning of the methoxy and nitro groups, which influence its chemical reactivity and biological activity. Compared to 3-methoxy-2-nitrobenzoic acid, the position of the substituents affects the compound’s electronic distribution and steric hindrance, leading to different reactivity patterns. The presence of the methoxy group in this compound also enhances its solubility in organic solvents compared to 2-nitrobenzoic acid .

Properties

IUPAC Name

2-methoxy-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO5/c1-14-7-5(8(10)11)3-2-4-6(7)9(12)13/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMSYODOBBOEWCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60475856
Record name 2-METHOXY-3-NITROBENZOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60475856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40751-88-0
Record name 2-METHOXY-3-NITROBENZOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60475856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methoxy-3-nitrobenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

1N Sodium hydroxide was added to a solution (50 ml) of methyl 2-methoxy-3-nitrobenzoate (4.96 g, 23.5 mmol) in methanol and the mixture was stirred at 50° C. for 2 hrs. Methanol was evaporated under reduced pressure and water was added. The aqueous layer was acidified with 1N hydrochloric acid, and the mixture was extracted with ethyl acetate. The organic layer was washed with saturated brine, and dried over anhydrous magnesium sulfate, filtered and concentrated under reduced pressure. The obtained residue was recrystallized from hexane-ethyl acetate to give the title compound (4.37 g) as pale-yellow crystals. melting point: 224–226° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Methyl 2-hydroxy-3-nitrobenzoate (2.85 g, 13.50 mmol) was dissolved in hot methanol (10 mL) at 75° C. to make clear solution and 1N aq. sodium hydroxide (28.3 mL, 28.3 mmol) was added dropwise. The mixture was heated under reflux for 15 minutes and then cooled to room temperature, concentrated to remove the methanol and then cooled in an ice bath. The solution was acidified via the dropwise addition of 1M (aq.) HCl until the pH was ˜1, resulting in the product precipitating out of solution. The solid was collected by filtration, rinsed with water, and dried on the filter to afford the product 2-methoxy-3-nitrobenzoic acid (2.48 g, 12.58 mmol, 93% yield) as a white solid. HPLC (Method N) RT=1.57 minutes.
Quantity
2.85 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
28.3 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methoxy-3-nitrobenzoic acid
Reactant of Route 2
2-Methoxy-3-nitrobenzoic acid
Reactant of Route 3
Reactant of Route 3
2-Methoxy-3-nitrobenzoic acid
Reactant of Route 4
Reactant of Route 4
2-Methoxy-3-nitrobenzoic acid
Reactant of Route 5
Reactant of Route 5
2-Methoxy-3-nitrobenzoic acid
Reactant of Route 6
2-Methoxy-3-nitrobenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.